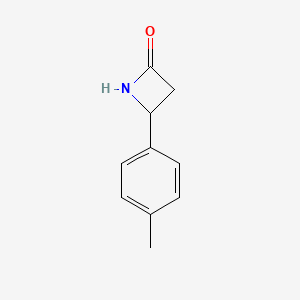

4-(4-Metilfenil)azetidin-2-ona

Descripción general

Descripción

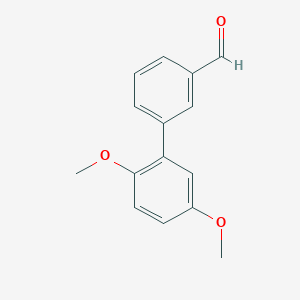

“4-(4-Methylphenyl)azetidin-2-one” is a chemical compound with the CAS Number: 21161-19-3 . It has a molecular weight of 161.2 .

Synthesis Analysis

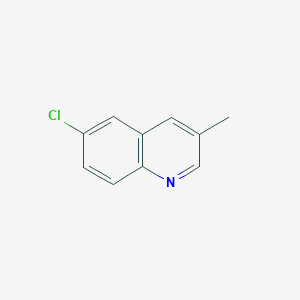

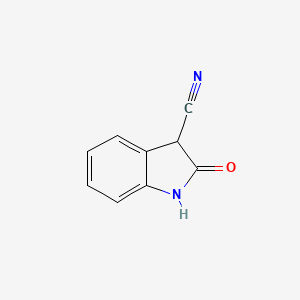

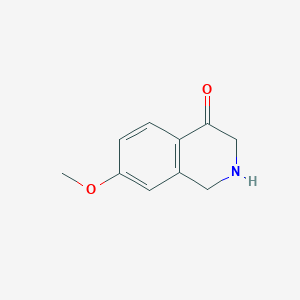

While specific synthesis methods for “4-(4-Methylphenyl)azetidin-2-one” were not found, a general approach for the synthesis of 2-azetidinone derivatives involves a simple, one-pot, efficient three-component synthesis . This method uses 4-(2-oxo-2H-chromen-4-ylmethoxy)benzaldehydes, anilines, and chloroacetyl chloride in the presence of triethyl amine as a catalyst under different conditions .Molecular Structure Analysis

The InChI Code for “4-(4-Methylphenyl)azetidin-2-one” is 1S/C10H11NO/c1-7-2-4-8(5-3-7)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“4-(4-Methylphenyl)azetidin-2-one” is a powder with a melting point of 87-88 degrees Celsius .Aplicaciones Científicas De Investigación

Síntesis de Heterociclos Espiro

“4-(4-Metilfenil)azetidin-2-ona” es un tipo de derivado de espiro-azetidin-2-ona . Estos compuestos han recibido especial atención en la química medicinal debido a su prometedora actividad biológica . Se utilizan en la síntesis de compuestos espirocíclicos, que se caracterizan por tener dos anillos que comparten el mismo átomo .

Actividad Biológica y Farmacológica

Los derivados de espiro-azetidin-2-ona, incluido “this compound”, se ha encontrado que exhiben actividad biológica y farmacológica diversificada además de sus propiedades terapéuticas .

Aplicaciones Antibacterianas y Antifúngicas

Algunos derivados de azetidin-2-ona han mostrado resultados antibacterianos comparables al fármaco de referencia (amoxicilina) . También se han evaluado por su actividad antifúngica contra cepas como T. harzianum y A. niger .

Potencial Antioxidante

Se han identificado varios derivados de azetidin-2-ona sustituidos por su actividad antioxidante . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antioxidantes .

Aplicaciones Anticancerígenas

Los derivados de azetidin-2-ona también se han explorado por su potencial anticancerígeno . Su estructura y propiedades únicas los convierten en objetivos interesantes para la investigación del cáncer .

Síntesis de Aminoácidos, Alcaloides y Toxoides

A lo largo de los años, las β-lactámas, que incluyen derivados de azetidin-2-ona, han surgido como bloques de construcción versátiles para la síntesis de aminoácidos, alcaloides y toxoides con propiedades biológicas potenciales .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that azetidin-2-one derivatives have been used in the development of various biologically active compounds .

Mode of Action

It has been suggested that azetidin-2-one derivatives can act as dual inhibitors of hhdac6 and hhdac8, which are histone deacetylases involved in cancer progression .

Biochemical Pathways

Given the potential inhibitory action on hhdac6 and hhdac8, it can be inferred that this compound may influence histone acetylation and gene expression .

Result of Action

Based on its potential inhibitory action on hhdac6 and hhdac8, it can be inferred that this compound may have effects on gene expression and cellular proliferation .

Análisis Bioquímico

Biochemical Properties

4-(4-Methylphenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. Studies have shown that this compound can interact with various biomolecules, including enzymes involved in cell cycle regulation and apoptosis . For instance, 4-(4-Methylphenyl)azetidin-2-one has been observed to inhibit certain cell cycle genes, leading to the induction of apoptosis in neoplastic cells . These interactions are crucial for understanding the compound’s potential as an anticancer agent.

Cellular Effects

The effects of 4-(4-Methylphenyl)azetidin-2-one on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(4-Methylphenyl)azetidin-2-one has been shown to induce apoptosis in SiHa and B16F10 cells by modulating the expression of genes involved in cytoskeleton regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, 4-(4-Methylphenyl)azetidin-2-one exerts its effects through specific binding interactions with biomolecules. The compound has been found to interact with the colchicine binding site of human α/β-tubulin, which is crucial for its mechanism of action . This interaction involves the amino acids outlining the binding site, leading to the inhibition of tubulin polymerization and subsequent disruption of the cytoskeleton. Additionally, 4-(4-Methylphenyl)azetidin-2-one can inhibit or activate enzymes, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(4-Methylphenyl)azetidin-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy and potency in biochemical assays. Studies have shown that 4-(4-Methylphenyl)azetidin-2-one remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.

Dosage Effects in Animal Models

The effects of 4-(4-Methylphenyl)azetidin-2-one vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and apoptosis . At high doses, 4-(4-Methylphenyl)azetidin-2-one may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that a certain concentration of the compound is required to achieve significant biological activity.

Metabolic Pathways

4-(4-Methylphenyl)azetidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4-(4-Methylphenyl)azetidin-2-one within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, 4-(4-Methylphenyl)azetidin-2-one can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of 4-(4-Methylphenyl)azetidin-2-one is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-(4-Methylphenyl)azetidin-2-one may localize to the cytoskeleton, where it disrupts tubulin polymerization and affects cell structure and function. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4-(4-methylphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-4-8(5-3-7)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSYEWYRLCXGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509523 | |

| Record name | 4-(4-Methylphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21161-19-3 | |

| Record name | 4-(p-Tolyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21161-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

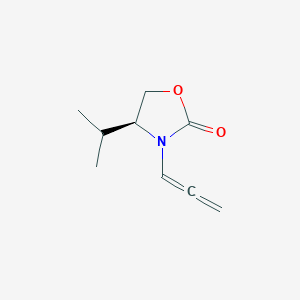

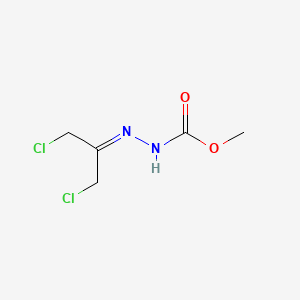

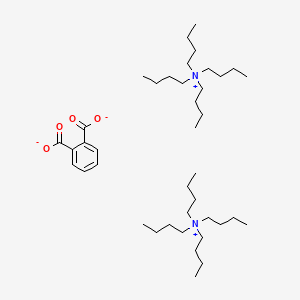

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-](/img/structure/B1625547.png)

![1H-Imidazo[1,5-a]imidazol-5(6H)-one](/img/structure/B1625553.png)

![2,2-Difluoro-1-imidazo[1,2-A]pyridin-3-YL-ethanone](/img/structure/B1625555.png)